Methyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate is a complex organic compound that features a unique structure combining a benzoate ester with an oxathiin ring
Preparation Methods
The synthesis of Methyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate typically involves multiple steps. One common synthetic route includes the reaction of 3-phenyl-5,6-dihydro-1,4-oxathiin-2-carbonyl chloride with methyl 2-aminobenzoate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct . Industrial production methods may involve similar steps but are optimized for larger scale synthesis, often using automated systems and continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Methyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Scientific Research Applications
Methyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and inflammatory diseases.
Mechanism of Action
The mechanism of action of Methyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. For instance, its antiviral activity may be attributed to its ability to inhibit viral replication by interfering with viral enzymes or proteins. The compound’s structure allows it to bind to these targets, disrupting their normal function and thereby inhibiting the virus’s ability to reproduce .
Comparison with Similar Compounds
Methyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate can be compared to other similar compounds, such as:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H17NO4S |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
methyl 2-[(5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H17NO4S/c1-23-19(22)14-9-5-6-10-15(14)20-18(21)16-17(25-12-11-24-16)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,20,21) |
InChI Key |
UDWUUCOJCZYCEB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=C(SCCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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